N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0732935
InChI: InChI=1S/C17H18ClN3O2/c1-11(2)16(22)19-14-4-3-5-15(10-14)21-17(23)20-13-8-6-12(18)7-9-13/h3-11H,1-2H3,(H,19,22)(H2,20,21,23)
SMILES: CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl
Molecular Formula: C17H18ClN3O2
Molecular Weight: 331.8 g/mol

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide

CAS No.:

Cat. No.: VC0732935

Molecular Formula: C17H18ClN3O2

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide -

Specification

Molecular Formula C17H18ClN3O2
Molecular Weight 331.8 g/mol
IUPAC Name N-[3-[(4-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide
Standard InChI InChI=1S/C17H18ClN3O2/c1-11(2)16(22)19-14-4-3-5-15(10-14)21-17(23)20-13-8-6-12(18)7-9-13/h3-11H,1-2H3,(H,19,22)(H2,20,21,23)
Standard InChI Key CIKNYPBWQCBCCA-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl
Canonical SMILES CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator